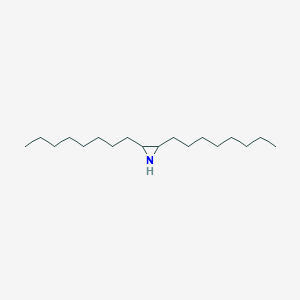![molecular formula C14H10Br2ClNO2 B14010395 3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide CAS No. 20907-42-0](/img/structure/B14010395.png)
3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide is a chemical compound with the molecular formula C13H8Br2ClNO2 and a molecular weight of 405.48 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and hydroxyl functional groups attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the following steps:
Bromination: The precursor compound, 2-hydroxybenzamide, is brominated using bromine (Br2) in the presence of a suitable solvent like acetic acid. This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2-hydroxy-3,5-dibromo-4-chlorobenzophenone.
Reduction: Formation of 2-hydroxy-3,5-dibromo-4-chlorobenzylamine.
Aplicaciones Científicas De Investigación
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and chlorine atoms enhances its binding affinity through halogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Used as a spin trap for radicals.
Methyl 3,5-dibromo-4-hydroxybenzoate: Used in the synthesis of other organic compounds.
Uniqueness
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide is unique due to its combination of bromine, chlorine, and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
20907-42-0 |
|---|---|
Fórmula molecular |
C14H10Br2ClNO2 |
Peso molecular |
419.49 g/mol |
Nombre IUPAC |
3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2ClNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20) |
Clave InChI |
QACPZYAGNNAVHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


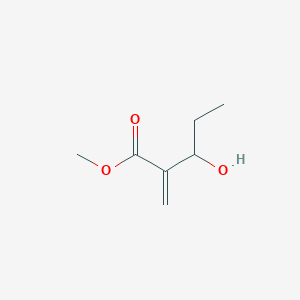

![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)

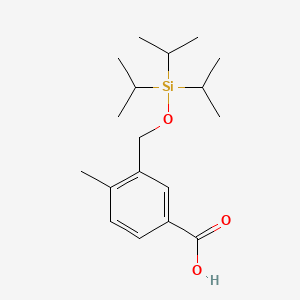
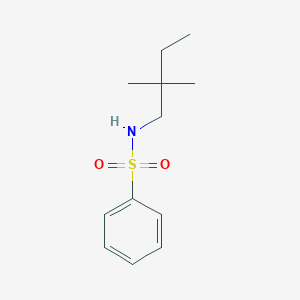
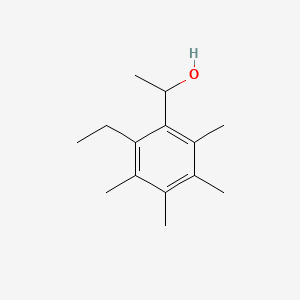
![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)

![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
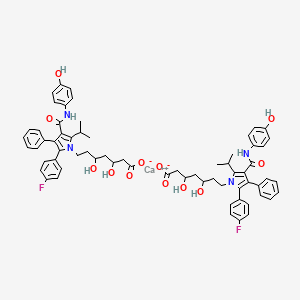
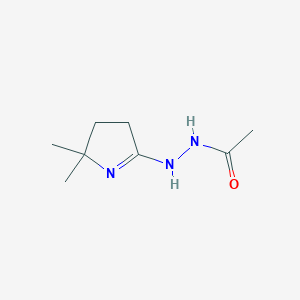
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
